molecular formula C18H23Cl3NO3P B1668523 CGP 55845 hydrochloride CAS No. 149184-22-5

CGP 55845 hydrochloride

Cat. No. B1668523
CAS RN: 149184-22-5
M. Wt: 438.7 g/mol
InChI Key: MHTGYVLWGITQNW-UNNBVGFKSA-N
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Description

CGP 55845 hydrochloride is a potent, selective GABAB antagonist . It has a molecular weight of 438.7 Da and its chemical formula is C18H22Cl2NO3P .


Molecular Structure Analysis

The molecular structure of CGP 55845 hydrochloride is complex, with the InChI key being ZODSPDOOCZZEIM-BBRMVZONSA-N . It consists of multiple functional groups and stereocenters .


Chemical Reactions Analysis

CGP 55845 hydrochloride acts as a potent, selective GABAB antagonist . It prevents agonist binding and inhibits GABA and glutamate release .


Physical And Chemical Properties Analysis

CGP 55845 hydrochloride is a solid substance . It is soluble in DMSO to 100 mM . The compound has a molecular weight of 438.71 .

Relevant Papers Two papers were found that cite the use of CGP 55845 hydrochloride . One paper discusses the dopamine neuron synaptic map in the striatum , while the other paper explores a tonic nicotinic brake that controls spike timing in striatal spiny projection neurons .

Scientific Research Applications

Neurotransmitter Release Regulation

CGP 55845 hydrochloride is known to inhibit the release of neurotransmitters such as GABA and glutamate, which are crucial for neuronal communication. This application is significant in studying synaptic transmission and potential therapeutic targets for neurological disorders .

GABA B Receptor Antagonism

As a potent and selective GABA B receptor antagonist, CGP 55845 hydrochloride is used to prevent agonist binding and study the physiological and pathological roles of GABA B receptors in various biological systems .

Neuropharmacological Research

This compound is utilized in neuropharmacological research to explore the effects of GABA B receptor inhibition on neural circuits and behavior, providing insights into the treatment of diseases like epilepsy .

Synaptic Plasticity Studies

Researchers use CGP 55845 hydrochloride to investigate synaptic plasticity, which is the ability of synapses to strengthen or weaken over time, a fundamental process in learning and memory .

Glucose Sensing Mechanisms

Studies have indicated that CGP 55845 hydrochloride can be used to understand how CB receptors act as direct glucose sensors, employing neurotransmitter and neuromodulatory mechanisms similar to those used during hypoxia .

Epileptiform Activity Analysis

CGP 55845 hydrochloride has been applied in research to induce epileptiform discharges in hippocampal slices of adult guinea pigs, aiding in the understanding of GABA-mediated synaptic potentials and seizure-like activities .

Mechanism of Action

Target of Action

CGP 55845 hydrochloride is a potent and selective antagonist of the GABA B receptor . The GABA B receptor is a type of GABA receptor, which is a class of receptors that respond to the neurotransmitter gamma-aminobutyric acid (GABA), the chief inhibitory compound in the mature vertebrate central nervous system.

Mode of Action

CGP 55845 hydrochloride prevents agonist binding to the GABA B receptor with a pKi of 8.35 . This means that it binds to the receptor and blocks it, preventing GABA from activating the receptor. This inhibition of GABA and glutamate release is quantified by pEC50 values of 8.08 and 7.85 respectively .

Pharmacokinetics

It is known that the compound is soluble in dmso up to 4387 mg/mL, which corresponds to a molarity of 100 mM with gentle warming . This suggests that the compound may have good bioavailability, as DMSO is often used as a solvent for drugs due to its ability to enhance skin penetration.

Result of Action

The molecular and cellular effects of CGP 55845 hydrochloride’s action include the prevention of GABA B responses to baclofen . It also potentiates the hypoglycemic response to glucose in vitro . This suggests that the compound may have effects on glucose metabolism, possibly through its influence on neuronal activity.

properties

IUPAC Name

benzyl-[(2S)-3-[[(1S)-1-(3,4-dichlorophenyl)ethyl]amino]-2-hydroxypropyl]phosphinic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22Cl2NO3P.ClH/c1-13(15-7-8-17(19)18(20)9-15)21-10-16(22)12-25(23,24)11-14-5-3-2-4-6-14;/h2-9,13,16,21-22H,10-12H2,1H3,(H,23,24);1H/t13-,16-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXQAIXBYWZBYKJ-LINSIKMZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1)Cl)Cl)NCC(CP(=O)(CC2=CC=CC=C2)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC(=C(C=C1)Cl)Cl)NC[C@@H](CP(=O)(CC2=CC=CC=C2)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23Cl3NO3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CGP 55845 hydrochloride

CAS RN

149184-22-5
Record name CGP 55845A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149184225
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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